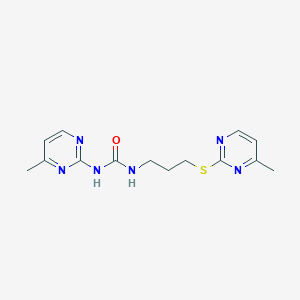
1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea is a useful research compound. Its molecular formula is C14H18N6OS and its molecular weight is 318.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and exhibits a range of biological effects that are crucial for therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16N4S
- Molecular Weight : 284.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine ring enhances its ability to bind to these targets, potentially leading to modulation of their activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor effects. For instance, derivatives that share the pyrimidine moiety have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
A specific study demonstrated that compounds related to this structure inhibited the proliferation of malignant pleural mesothelioma (MPM) cells through mechanisms involving the ERK signaling pathway, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial properties. Research indicates that certain derivatives exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways. The effectiveness against various strains of bacteria suggests a broad-spectrum potential for this compound.
Table 1: Summary of Biological Activities
Clinical Trials
Clinical trials are ongoing to evaluate the efficacy of similar compounds in treating various cancers, including cholangiocarcinoma, where the target is specific gene mutations and amplifications related to FGFR2 .
Aplicaciones Científicas De Investigación
Scientific Research Applications
- Medicinal Chemistry : The compound is primarily investigated for its potential as a therapeutic agent. Its design allows for modulation of biological targets, making it a candidate for drug development aimed at various diseases, including cancer and infectious diseases.
- Enzyme Inhibition Studies : Research suggests that 1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea may interact with specific enzymes, modulating their activity. This interaction is crucial for understanding its mechanism of action and developing inhibitors for therapeutic purposes.
- Signal Transduction Pathway Modulation : The compound's ability to influence signal transduction pathways by binding to receptors has been noted in preliminary studies. This modulation is essential for developing treatments targeting cellular signaling abnormalities.
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : The compound has demonstrated activity against specific bacterial strains, indicating potential use in developing new antibiotics.
Case Studies
Several case studies have been conducted to explore the applications of this compound:
- Anticancer Study : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various bacterial strains. The compound exhibited significant inhibition zones, indicating its effectiveness as a potential antibiotic agent.
Propiedades
IUPAC Name |
1-(4-methylpyrimidin-2-yl)-3-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-10-4-7-15-12(18-10)20-13(21)16-6-3-9-22-14-17-8-5-11(2)19-14/h4-5,7-8H,3,6,9H2,1-2H3,(H2,15,16,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEICGRSUAKVQOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCSC2=NC=CC(=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













